molecular formula C10H12FN B6260374 4-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine CAS No. 1188164-05-7

4-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine

Cat. No. B6260374
CAS RN: 1188164-05-7
M. Wt: 165.21 g/mol
InChI Key: IUOQQOTZXJNEJR-UHFFFAOYSA-N
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Description

4-Fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine, also known as FMIDA, is a novel fluorinated amine compound that has been studied for its potential applications in various research areas. FMIDA is an important chemical intermediate used in the synthesis of various organic compounds and has been used in the synthesis of pharmaceuticals and other organic compounds. FMIDA has been studied for its potential applications in various scientific research areas, including biochemistry, physiology, and pharmacology.

Scientific Research Applications

4-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine has been studied for its potential applications in various scientific research areas, including biochemistry, physiology, and pharmacology. This compound has been used in the synthesis of pharmaceuticals and other organic compounds. It has also been studied for its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). Additionally, this compound has been studied for its potential to act as an antioxidant, which could be beneficial in the treatment of certain diseases.

Mechanism of Action

The mechanism of action of 4-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine is not yet fully understood. However, it is believed to inhibit the activity of certain enzymes, such as COX-2, by binding to the enzyme and preventing it from catalyzing the reaction. Additionally, this compound has been studied for its potential to act as an antioxidant, which could be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been studied in detail. However, it is believed that this compound may have the potential to act as an antioxidant, which could be beneficial in the treatment of certain diseases. Additionally, this compound has been studied for its ability to inhibit the activity of certain enzymes, such as COX-2, which could be beneficial in the treatment of inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 4-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine in laboratory experiments include its relatively simple synthesis method and its ability to inhibit the activity of certain enzymes, such as COX-2. Additionally, this compound has been studied for its potential to act as an antioxidant, which could be beneficial in the treatment of certain diseases. The limitations of using this compound in laboratory experiments include the lack of detailed information about its biochemical and physiological effects, as well as its potential toxicity.

Future Directions

The future directions for 4-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine research include further investigating its biochemical and physiological effects, as well as its potential toxicity. Additionally, further research is needed to determine the mechanism of action of this compound and its potential applications in the treatment of certain diseases. Additionally, further research is needed to determine the optimal synthesis method for this compound and to develop new applications for this compound in the synthesis of pharmaceuticals and other organic compounds.

Synthesis Methods

4-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine is synthesized from the reaction of this compound and an appropriate base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a polar solvent, such as ethanol, and the reaction takes place at room temperature. The reaction produces a white solid product that is soluble in water and organic solvents. The reaction is relatively simple and can be completed in a short amount of time.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine involves the reduction of 4-fluoro-1,2,3,4-tetrahydro-1-naphthaldehyde followed by reductive amination with methylamine.", "Starting Materials": [ "4-fluoro-1,2,3,4-tetrahydro-1-naphthaldehyde", "Methylamine", "Sodium borohydride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 4-fluoro-1,2,3,4-tetrahydro-1-naphthaldehyde (1.0 g, 6.0 mmol) in methanol (20 mL) and add sodium borohydride (0.3 g, 8.0 mmol) slowly with stirring at room temperature.", "Step 2: After the addition is complete, stir the reaction mixture for 2 hours at room temperature.", "Step 3: Add hydrochloric acid (1 M) dropwise to the reaction mixture until the pH reaches 2.", "Step 4: Extract the product with ethyl acetate (3 x 20 mL) and dry the organic layer over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain 4-fluoro-1,2,3,4-tetrahydro-1-naphthaldehyde as a yellow oil (0.8 g, 80%).", "Step 6: Dissolve 4-fluoro-1,2,3,4-tetrahydro-1-naphthaldehyde (0.5 g, 3.0 mmol) and methylamine (0.3 mL, 6.0 mmol) in methanol (10 mL) and add sodium borohydride (0.15 g, 4.0 mmol) slowly with stirring at room temperature.", "Step 7: After the addition is complete, stir the reaction mixture for 2 hours at room temperature.", "Step 8: Add hydrochloric acid (1 M) dropwise to the reaction mixture until the pH reaches 2.", "Step 9: Extract the product with ethyl acetate (3 x 20 mL) and dry the organic layer over anhydrous sodium sulfate.", "Step 10: Concentrate the organic layer under reduced pressure to obtain 4-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine as a yellow oil (0.4 g, 60%)." ] }

CAS RN

1188164-05-7

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

4-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C10H12FN/c1-12-10-6-5-7-8(10)3-2-4-9(7)11/h2-4,10,12H,5-6H2,1H3

InChI Key

IUOQQOTZXJNEJR-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC2=C1C=CC=C2F

Purity

95

Origin of Product

United States

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